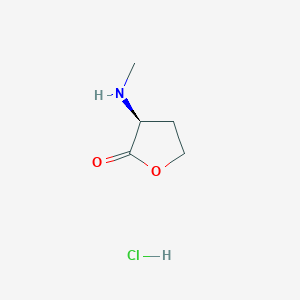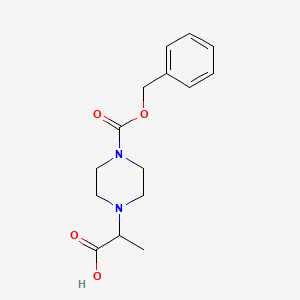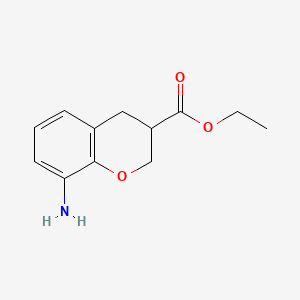![molecular formula C10H18BrNO3 B13505901 Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical properties. This compound features a tert-butyl group, a bromine atom, and a carbamate functional group, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate typically involves a multi-step process. One common method includes the reaction of tert-butyl carbamate with (3S)-1-bromo-2-oxopentan-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane, followed by purification steps to isolate the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of bromoalkyl derivatives.
Medicine: Investigated for its potential use in drug discovery and development, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the production of various materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate involves its interaction with molecular targets through its functional groups. The bromine atom and carbamate group can participate in nucleophilic and electrophilic interactions, respectively. These interactions can modulate the activity of enzymes or other proteins, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc protected amines: Commonly used in peptide synthesis and organic chemistry.
Carboxybenzyl (CBz) protected amines: Another protecting group for amines, removed using catalytic hydrogenation.
Uniqueness
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate is unique due to the presence of the bromine atom, which allows for additional reactivity and functionalization compared to simpler carbamates. This makes it a valuable reagent in synthetic organic chemistry and various research applications.
Propiedades
Fórmula molecular |
C10H18BrNO3 |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate |
InChI |
InChI=1S/C10H18BrNO3/c1-5-7(8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 |
Clave InChI |
UWIOYJAFUGYQHO-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C(=O)CBr)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


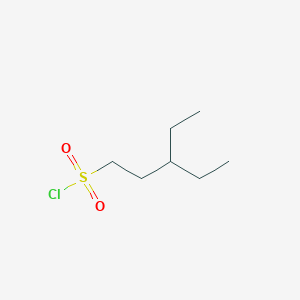
![2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13505825.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)
![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)

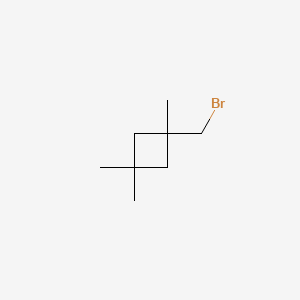
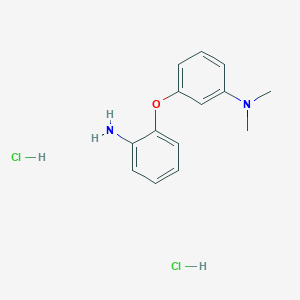
![methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B13505851.png)
![Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B13505854.png)

